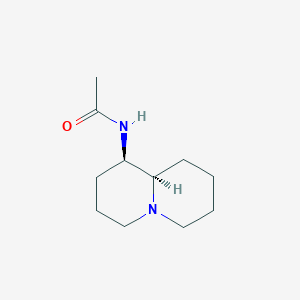

Epiquinamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Epiquinamide is a natural product found in Epipedobates tricolor with data available.

化学反应分析

Key Synthetic Strategies for Epiquinamide

This compound's synthesis revolves around stereoselective construction of its quinolizidine core. Two primary approaches dominate the literature:

Iminium Aldol Reaction Strategy

The foundational route involves an iminium aldol reaction to assemble the quinolizidine skeleton ( ):

-

Cyclization : Δ¹,²-piperideine (3 ) reacts with 1-iodo-4-nitrobutane (4 ) in alcoholic solvents (e.g., methanol) to form racemic 1-nitroquinolizidine (5 ) (Scheme 1).

-

Conditions : Triethylamine or excess piperideine trimer as base.

-

Outcome : Predominantly yields (1R,9aS)-cis-5 (~95:5 diastereomeric ratio) due to anchimeric assistance from the quinolizidine nitrogen.

-

-

Reduction and Acetylation :

-

Reduction : 5 is hydrogenated over Raney nickel to produce diamine 6 .

-

Acetylation : 6 reacts with acetic anhydride to yield racemic acetamide 2 (64% over two steps).

-

Stereochemical Challenges:

-

Epimerization attempts (LDA/THF or acetic acid) failed due to energetic preferences for the cis-diastereomer.

-

MM2 calculations showed a 0.5–0.9 kcal/mol preference for equatorial nitro/axial acetamide configurations.

Double Mitsunobu Reaction Strategy

An alternative route employs double Mitsunobu reactions to control stereochemistry (Thieme Connect ):

Critical Reaction Data

Functionalization and Derivatives

-

Methiodide Formation : this compound derivatives (e.g., ent-1 and 2 methiodides) were synthesized via methyl iodide treatment in dry acetone. These derivatives showed no nicotinic activity (IC₅₀ > 100 μM) ( ).

-

Oxidation Attempts : Jones reagent oxidation of diamine 6 to amino acid 7 was hindered by chromium salt contamination but achieved via silica gel adsorption and flash chromatography.

Stereochemical Resolution

-

Chiral GC Analysis : Confirmed natural this compound’s absolute configuration as (1S,9aS) by comparing retention times with synthetic standards ( ).

-

Semisynthesis : (–)-Epiquinamide was derived from (–)-lupinine via Curtius rearrangement and acetylation, resolving discrepancies in earlier stereochemical assignments ( ).

Challenges and Lessons

-

Contamination Issues : Initial bioactivity traced to 0.1% epibatidine contamination, highlighting the necessity of synthetic validation ( ).

-

Stereoselectivity Limitations : The iminium aldol route favored undesired cis-diastereomers, while Mitsunobu reactions provided better control.

This synthesis-structure-activity workflow underscores the interplay between natural product isolation and synthetic chemistry in resolving pharmacological ambiguities.

属性

分子式 |

C11H20N2O |

|---|---|

分子量 |

196.29 g/mol |

IUPAC 名称 |

N-[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]acetamide |

InChI |

InChI=1S/C11H20N2O/c1-9(14)12-10-5-4-8-13-7-3-2-6-11(10)13/h10-11H,2-8H2,1H3,(H,12,14)/t10-,11-/m1/s1 |

InChI 键 |

ZFOJLLQHJIXKHO-GHMZBOCLSA-N |

手性 SMILES |

CC(=O)N[C@@H]1CCCN2[C@@H]1CCCC2 |

规范 SMILES |

CC(=O)NC1CCCN2C1CCCC2 |

同义词 |

C(1)-epiepiquinamide epiquinamide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。